

Crystal Structure of Magnesium Chromate Pentahydrate: A Technical Guide

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Compound of Interest

Compound Name: *Magnesium chromate pentahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **magnesium chromate pentahydrate** ($MgCrO_4 \cdot 5H_2O$). The information is compiled from a redetermination of the crystal structure using modern X-ray diffraction techniques, offering precise data on its atomic arrangement and bonding. This document is intended to serve as a comprehensive resource for researchers and professionals who require detailed crystallographic information.

Crystal Structure and Coordination

The crystal structure of **magnesium chromate pentahydrate** has been redetermined with high accuracy, revealing a triclinic system.^[1] The chemical formula is more descriptively represented as $[Mg(H_2O)_4]CrO_4 \cdot H_2O$.^[1] The structure consists of two distinct magnesium cation (Mg^{2+}) sites, both located on inversion centers.^{[1][2][3]} Each magnesium cation is octahedrally coordinated by four water molecules in the equatorial positions and two oxygen atoms from two different chromate (CrO_4^{2-}) tetrahedra in the axial positions.^{[1][2][3]}

The chromate tetrahedra bridge adjacent magnesium octahedra, forming infinite chains that extend parallel to the^[4] direction.^{[1][2][3]} Of the five water molecules in the empirical formula, four are directly coordinated to the magnesium cations.^{[1][2][3]} The fifth water molecule is an uncoordinated lattice water molecule.^{[1][2][3]} A three-dimensional network is established through a complex system of hydrogen bonds involving both the coordinated and lattice water

molecules, which stabilizes the crystal lattice.[1][2][3][5] This arrangement is isostructural with magnesium sulfate pentahydrate ($\text{MgSO}_4 \cdot 5\text{H}_2\text{O}$).[1][2][3][6][7]

Data Presentation

The crystallographic data for **magnesium chromate pentahydrate** is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	$\text{MgCrO}_4 \cdot 5\text{H}_2\text{O}$
Formula Weight	230.39
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.1467 (3)
b (Å)	6.3742 (4)
c (Å)	10.7048 (6)
α (°)	75.919 (4)
β (°)	81.603 (3)
γ (°)	71.134 (3)
Volume (Å ³)	383.92 (4)
Z	2
Temperature (K)	296
Radiation	Mo K α
μ (mm ⁻¹)	1.59

Data sourced from the redetermination of the crystal structure.[1]

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
Mg1–O (average)	2.070
Mg2–O (average)	2.061
Mg–O (equatorial H ₂ O)	2.026–2.066
Mg–O (axial CrO ₄)	2.095–2.110
Cr–O	1.635–1.658
O–H…O (hydrogen bonds)	2.70–2.85

Data represents ranges and averages for the coordination environments.[\[5\]](#)

Experimental Protocols

The definitive crystal structure data was obtained through single-crystal X-ray diffraction using a modern CCD-based detector.[\[1\]](#) This method represents a significant improvement over earlier determinations which utilized precession film data, allowing for the localization of all hydrogen atoms and refinement of all non-hydrogen atoms with anisotropic displacement parameters.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Single-Crystal X-ray Diffraction

A suitable single crystal of **magnesium chromate pentahydrate**, with dimensions of approximately $0.10 \times 0.08 \times 0.01$ mm, was selected and mounted.[\[1\]](#) The diffraction data was collected at a temperature of 296 K using Molybdenum K α radiation.[\[1\]](#) The collected intensity data was then processed and used for structure solution and refinement. The final structure converged with a high degree of accuracy, enabling an unambiguous assignment of the hydrogen-bonding pattern.[\[1\]](#)

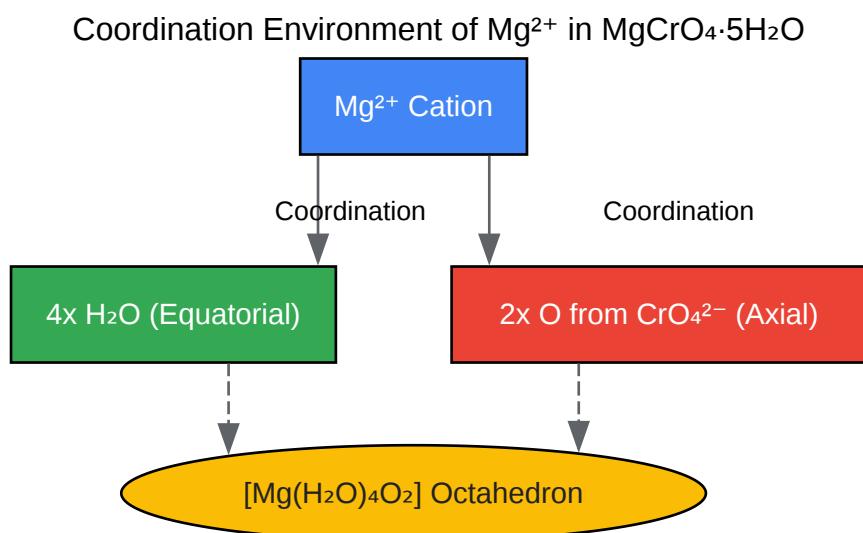
X-ray Powder Diffraction (General Method)

For analysis of polycrystalline materials, X-ray powder diffraction (XRPD) is a standard technique. A typical experimental setup would involve:

- Sample Preparation: A finely ground powder of the magnesium chromate hydrate is prepared. For temperature-sensitive studies, such as the investigation of different hydrate forms, the sample may be prepared and loaded onto a cold stage.[6]
- Data Collection: The data is collected on a powder diffractometer, often using a specific radiation source such as Co K α radiation with a monochromator.[6] Diffraction patterns are recorded over a specified 2 θ range, for example, 5–90°, with a defined step size and dwell time.[6]
- Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns.

Visualizations

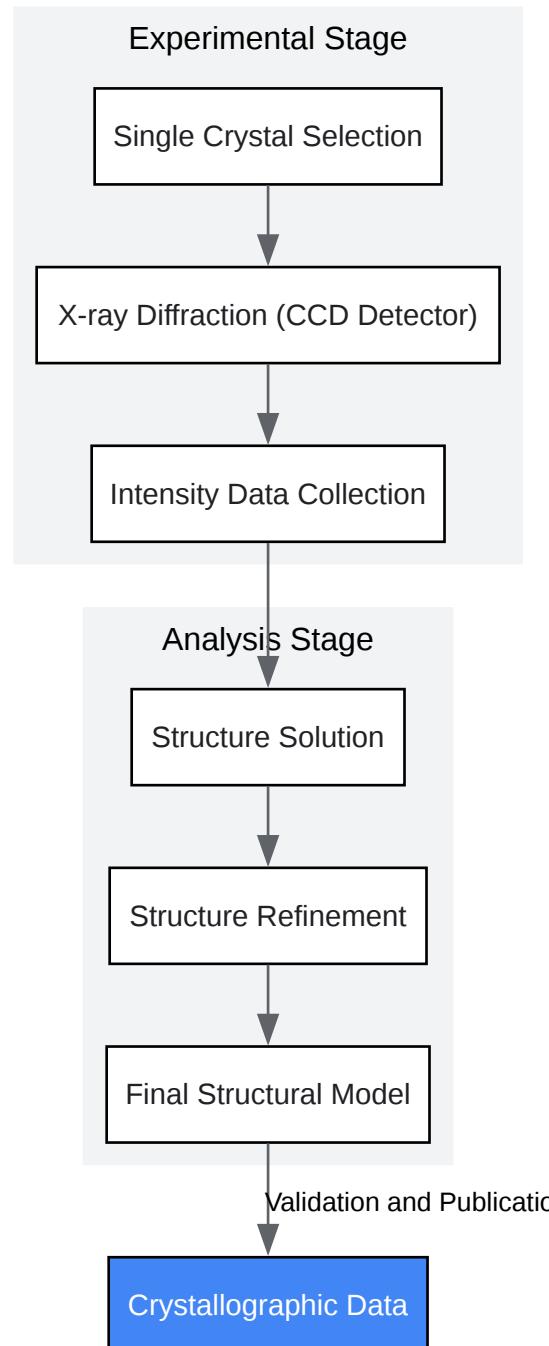
The following diagrams illustrate the key structural relationships and the workflow for crystal structure determination.



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Coordination of the Magnesium Ion

Crystal Structure Determination Workflow

[Click to download full resolution via product page](#)*Workflow for Single-Crystal X-ray Diffraction*

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- To cite this document: BenchChem. [Crystal Structure of Magnesium Chromate Pentahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8023025#crystal-structure-analysis-of-magnesium-chromate-pentahydrate>]

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